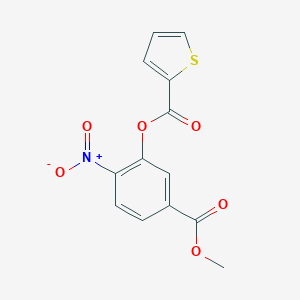![molecular formula C24H29NO B371449 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol CAS No. 380626-15-3](/img/structure/B371449.png)
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with two (4-ethylphenyl)methylidene groups and a hydroxyl group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with (4-ethylphenyl)methylidene Groups:
Hydroxylation: The hydroxyl group at the fourth position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The (4-ethylphenyl)methylidene groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Piperidine derivatives are often studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent in various medical conditions.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-methylpiperidin-4-ol: Similar structure with a methyl group instead of an ethyl group.
(3E,5E)-3,5-bis[(4-phenyl)methylidene]-1-methylpiperidin-4-ol: Lacks the ethyl substituent on the phenyl groups.
Uniqueness
Structural Features: The presence of (4-ethylphenyl)methylidene groups may impart unique chemical and physical properties.
Reactivity: The specific substituents can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15,24,26H,4-5,16-17H2,1-3H3/b22-14+,23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXKZAKKAXRMF-HOFJZWJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B371371.png)
![2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate](/img/structure/B371373.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)

![3-(2-Chlorophenyl)-5-[2-nitro-5-(phenylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371385.png)
![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)



